molecular formula C10H14BrNO B3166988 [2-(2-BROMOPHENOXY)ETHYL](ETHYL)AMINE CAS No. 915920-58-0

[2-(2-BROMOPHENOXY)ETHYL](ETHYL)AMINE

Cat. No.: B3166988
CAS No.: 915920-58-0
M. Wt: 244.13 g/mol
InChI Key: DFXRVNWDRHERJE-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)ethylamine is a secondary amine derivative featuring a bromophenoxy moiety attached to an ethylamine backbone. Its molecular structure comprises a 2-bromophenoxy group (-O-C₆H₄-Br) linked to an ethyl chain terminated by an ethylamine group (-NH-CH₂CH₃). The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXRVNWDRHERJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291400
Record name 2-(2-Bromophenoxy)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-58-0
Record name 2-(2-Bromophenoxy)-N-ethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenoxy)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(2-Bromophenoxy)ethylamine typically involves the reaction of 2-bromophenol with 2-chloroethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromophenol is replaced by the ethylamine group .

Industrial Production Methods:

In industrial settings, the production of 2-(2-Bromophenoxy)ethylamine is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

In chemistry, 2-(2-Bromophenoxy)ethylamine is used as a building block for the synthesis of more complex molecules. It is employed in the preparation of pharmaceutical intermediates and agrochemicals .

Biology:

In biological research, this compound is used to study the effects of brominated phenoxy compounds on cellular processes and enzyme activities . It serves as a model compound to investigate the mechanisms of action of similar brominated compounds .

Medicine:

In medicine, 2-(2-Bromophenoxy)ethylamine is explored for its potential therapeutic applications. It is studied for its antimicrobial and antifungal properties .

Industry:

In industrial applications, this compound is used as a chemical intermediate in the production of polymers , resins , and dyes . It is also employed in the synthesis of specialty chemicals for various industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Moieties

a) Halogenated Phenethylamines
  • [2-(4-Difluoromethoxyphenyl)ethyl]amine (): Structure: Difluoromethoxy (-O-CF₂H) substituent at the para position of the phenyl ring. Molecular Formula: C₉H₁₁F₂NO vs. C₁₀H₁₃BrNO (target compound). Key Differences:
  • Electron Effects : The difluoromethoxy group is electron-withdrawing but less bulky than bromine.
  • Positional Isomerism : Para-substitution reduces steric hindrance compared to ortho-bromo in the target compound.
  • Molecular Weight : 187.19 g/mol (difluoromethoxy) vs. ~258.13 g/mol (target; estimated). The bromine atom significantly increases molecular mass .
b) Heterocyclic Analogs
  • [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]amine ():
    • Structure : Indole ring system with methyl groups at positions 2 and 3.
    • Key Differences :
  • Aromatic System: Indole (aromatic heterocycle) vs. bromophenoxy (substituted benzene).
  • pKa : Predicted pKa of 17.95 for the indole derivative, suggesting a less basic amine compared to the target compound (electron-withdrawing bromine may lower amine basicity further in the target) .

Alkyl Chain and Amine Substitution

  • BD 1008 (): N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
    • Structure : Dichlorophenyl group with a pyrrolidine-substituted ethylamine chain.
    • Key Differences :
  • Halogen Type : Chlorine (smaller, less polarizable) vs. bromine (larger, more polarizable).
  • Amine Complexity : Tertiary amine (pyrrolidine) vs. secondary amine (ethyl) in the target. This affects solubility and receptor interactions .

Physicochemical Properties (Predicted/Estimated)

Property 2-(2-Bromophenoxy)ethylamine [2-(4-Difluoromethoxyphenyl)ethyl]amine [2-(2,5-Dimethylindol-3-yl)ethyl]amine
Molecular Weight (g/mol) ~258.13 187.19 ~202.29 (estimated)
Boiling Point (°C) ~350–370 (estimated) Not reported 366.7 (predicted)
pKa (amine) ~9.5–10.5 (estimated) Not reported 17.95 (predicted)
Solubility Low (hydrophobic Br, aromatic ring) Moderate (polar CF₂H group) Low (indole hydrophobicity)

Biological Activity

2-(2-Bromophenoxy)ethyl(ethyl)amine is an organic compound with significant potential in biological research and pharmaceutical applications. Its structure features a brominated phenoxy group, which is known to influence various biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H16BrN
  • Molecular Weight : 242.16 g/mol
  • CAS Number : 915920-58-0

The biological activity of 2-(2-Bromophenoxy)ethyl(ethyl)amine is attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the amine group contribute to its binding affinity with various receptors and enzymes. This interaction can lead to the modulation of cellular pathways, influencing processes such as apoptosis, cell proliferation, and antimicrobial activity.

Antimicrobial Activity

Research has indicated that 2-(2-Bromophenoxy)ethyl(ethyl)amine exhibits notable antimicrobial properties. It has been studied for its effects against various bacterial strains and fungi. The compound's mechanism involves disrupting cell membrane integrity and inhibiting critical metabolic pathways in microbial cells.

Anticancer Properties

Studies have explored the potential of 2-(2-Bromophenoxy)ethyl(ethyl)amine as an anticancer agent. It has shown efficacy in vitro against several cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of 2-(2-Bromophenoxy)ethyl(ethyl)amine against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MICs) indicating potent activity against both gram-positive and gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study on Anticancer Activity

Another investigation focused on the anticancer properties of this compound, assessing its effects on human lung carcinoma (NCI-H460) cells. The findings revealed that treatment with 2-(2-Bromophenoxy)ethyl(ethyl)amine resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity.

Cell LineIC50 (µM)
NCI-H46015

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-(2-Bromophenoxy)ethyl(ethyl)amine. Variations in the bromine substitution pattern or modifications to the ethylamine moiety can significantly influence its potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(2-BROMOPHENOXY)ETHYL](ETHYL)AMINE
Reactant of Route 2
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[2-(2-BROMOPHENOXY)ETHYL](ETHYL)AMINE

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